molecular formula C24H26ClN5O4S B2430303 Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114620-77-7

Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2430303
CAS RN: 1114620-77-7
M. Wt: 516.01
InChI Key: GWDDTASKVBXDGS-UHFFFAOYSA-N
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Description

Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H26ClN5O4S and its molecular weight is 516.01. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Compounds similar in structure have shown effectiveness against various bacteria and fungi, including Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Synthesis and Characterization

  • Synthesis Methods : Research has been conducted on the synthesis of related quinolones and quinazolines, demonstrating various methods of creating these compounds (Fathalla & Pazdera, 2017).

Therapeutic Applications

  • Potential Antihypertensive Agents : Certain derivatives with a quinazoline ring system have been evaluated for their antihypertensive activities, showing promise in this area (Takai et al., 1986).

Anticancer Research

  • Breast Anticancer Activity : Derivatives of quinoline-3-carboxylic acid have been tested for their anticancer effects against the breast cancer MCF-7 cell line, showing significant activity (Gaber et al., 2021).

Photophysical Properties

  • Photo-induced Electron Transfer : Studies have been done on naphthalimides with piperazine substituent, analyzing their luminescent properties and electron transfer capabilities (Gan et al., 2003).

properties

CAS RN

1114620-77-7

Molecular Formula

C24H26ClN5O4S

Molecular Weight

516.01

IUPAC Name

methyl 3-[2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26ClN5O4S/c1-34-23(33)16-5-6-19-20(13-16)27-24(35)30(22(19)32)15-21(31)26-7-8-28-9-11-29(12-10-28)18-4-2-3-17(25)14-18/h2-6,13-14H,7-12,15H2,1H3,(H,26,31)(H,27,35)

InChI Key

GWDDTASKVBXDGS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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